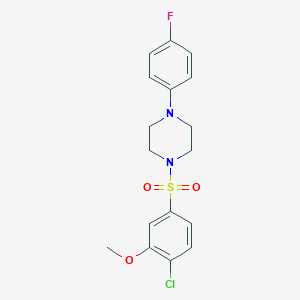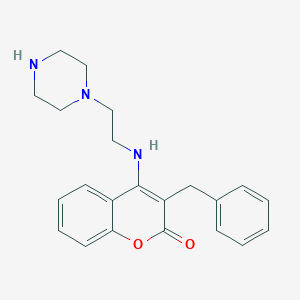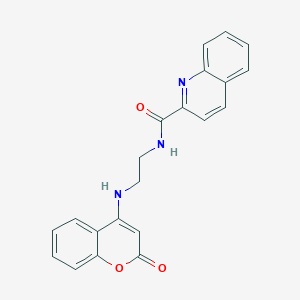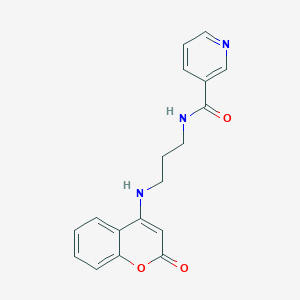
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxyphenylsulfonyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:
Preparation of 4-Chloro-3-methoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chloro-3-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine derivative.
Introduction of the 4-Fluorophenyl Group: The final step involves the reaction of the sulfonyl piperazine derivative with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and halogen groups.
Oxidation and Reduction Reactions: The methoxy group and the piperazine ring can be targets for oxidation and reduction reactions.
Coupling Reactions: The aromatic rings can undergo coupling reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation and reduction can modify the functional groups on the piperazine ring.
Scientific Research Applications
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorophenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- 1-((4-Methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-phenylpiperazine
Uniqueness
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring. The presence of both the 4-chloro-3-methoxyphenylsulfonyl group and the 4-fluorophenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-24-17-12-15(6-7-16(17)18)25(22,23)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDFAOKPOIAGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)


![4-{[2-(4-morpholinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508685.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508687.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508688.png)

![N-{2-[(2-oxo-2H-chromen-4-yl)amino]ethyl}-2-furamide](/img/structure/B508694.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508695.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B508696.png)
![N-[2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)ethyl]quinoline-2-carboxamide](/img/structure/B508697.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508698.png)
